Iobitridol

Catalog No.
S530718
CAS No.
136949-58-1
M.F
C20H28I3N3O9
M. Wt
835.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iobitridol

CAS Number

136949-58-1

Product Name

Iobitridol

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

Molecular Formula

C20H28I3N3O9

Molecular Weight

835.2 g/mol

InChI

InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33)

InChI Key

YLPBXIKWXNRACS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-(3-hydroxy-2-hydroxymethylpropionamido)-N,N'-dimethyl-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, iobitridol, Xenetix

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I

The exact mass of the compound Iobitridol is 834.896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. It belongs to the ontological category of hexol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Imaging Studies:

Iobitridol can be used for X-ray angiography in animal models. This allows researchers to visualize blood vessels and blood flow in organs and tissues. This information is crucial for studying various diseases like atherosclerosis (plaque buildup in arteries) or tumor vascularization (blood supply to tumors) [].

Studies have compared Iobitridol with other contrast agents for their effectiveness in animal models. One such study compared Iobitridol with Iomeprol for coronary angiography (imaging of heart arteries) in rabbits. The results suggested both agents offered good image quality, with Iobitridol potentially having a slight advantage [].

Iobitridol, with the chemical formula C20H28I3N3O9 and a molar mass of approximately 835.169 g/mol, is an iodine-based contrast agent known by its trade name Xenetix. It is designed to enhance the visibility of internal structures during radiographic imaging by absorbing X-rays more effectively than surrounding tissues due to its iodine content . The compound is administered intravenously and is eliminated from the body primarily through the kidneys without undergoing metabolism .

Iobitridol's mechanism of action relies on its ability to absorb X-rays. When injected into a blood vessel, joint, or body cavity, Iobitridol distributes through the targeted area. The iodine atoms in Iobitridol block X-rays more effectively than surrounding tissues. This creates a contrasting effect on the X-ray image, allowing for better visualization of the structures of interest [].

Iobitridol functions as a radiopaque agent due to the presence of three iodine atoms in its structure. These iodine atoms absorb X-rays, which allows for clearer imaging of blood vessels and organs. The compound is non-ionic and water-soluble, which minimizes adverse reactions compared to ionic contrast agents . The low osmolarity of Iobitridol solutions (695 mOsm/kg for Xenetix 300) contributes to its safety profile by reducing the likelihood of allergic reactions and extravasation .

The biological activity of Iobitridol is primarily associated with its role as a contrast medium. It is well-tolerated in most patients, with nausea being the most common side effect reported (occurring in about 1% of cases). Severe allergic reactions are rare . Clinical studies have demonstrated that Iobitridol provides high-quality imaging results, with diagnostic effectiveness reported at 99.5% in various patient populations .

The synthesis of Iobitridol involves several steps typical for creating tri-iodinated benzoate derivatives. While specific proprietary methods may be used by manufacturers, the general approach includes:

  • Formation of the iodinated benzene ring: This involves introducing iodine atoms into a benzene derivative.
  • Attachment of hydrophilic side chains: Hydroxypropyl groups are added to enhance solubility and reduce toxicity.
  • Final assembly: The compound is assembled into its final form as a non-ionic monomeric derivative.

Exact synthetic pathways are often proprietary and not publicly disclosed in detail.

Iobitridol is primarily used in diagnostic imaging procedures such as:

  • X-ray examinations: Enhancing visualization of vascular structures.
  • Computed Tomography scans: Facilitating detailed imaging of internal organs.
  • Interventional radiology: Assisting in procedures requiring precise imaging guidance.

It has been utilized in studies related to coronary artery disease and other conditions requiring detailed imaging assessments .

Iobitridol can be compared with several other iodine-based contrast agents commonly used in medical imaging:

Compound NameTypeOsmolarity (mOsm/kg)Unique Features
IopamidolNon-ionic600Lower viscosity; widely used for CT imaging
IohexolNon-ionic600Lower osmolality; good safety profile
IoversolNon-ionic700Used in various types of radiographic procedures

Uniqueness of Iobitridol

Iobitridol stands out due to its low osmolarity and non-ionic nature, which contribute to fewer allergic reactions and better patient tolerance compared to some traditional ionic contrast agents. Its tri-iodinated structure enhances its effectiveness in providing high-quality images while maintaining patient safety .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

834.8960 Da

Monoisotopic Mass

834.8960 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

182ECH14UH

Pharmacology

Iobitridol is a water-soluble, tri-iodinated, non-ionic monomeric benzoate derivative and contrast medium used in diagnostic radiography. Upon administration, iobitridol is distributed through the vascular system and interstitial space. Like other organic iodine compounds, this agent blocks x-rays and appears opaque on x-ray film thus, enhancing the visibility of body parts containing this agent. Iobitridol is rapidly removed by the kidneys in an unchanged form, and in cases of renal failure, heterotropic excretion occurs via the biliary route.

MeSH Pharmacological Classification

Contrast Media

ATC Code

V - Various
V08 - Contrast media
V08A - X-ray contrast media, iodinated
V08AB - Watersoluble, nephrotropic, low osmolar x-ray contrast media
V08AB11 - Iobitridol

Other CAS

136949-58-1

Wikipedia

Iobitridol

Dates

Last modified: 08-15-2023
1: Kim YS, Yoon SH, Choi YH, Park CM, Lee W, Goo JM. Nausea and vomiting after exposure to non-ionic contrast media: incidence and risk factors focusing on preparatory fasting. Br J Radiol. 2018 Apr 25:20180107. doi: 10.1259/bjr.20180107. [Epub ahead of print] PubMed PMID: 29694239.
2: Liu Y, Ji X, Liu J, Tong WWL, Askhatova D, Shi J. Tantalum Sulfide Nanosheets as a Theranostic Nanoplatform for Computed Tomography Imaging-Guided Combinatorial Chemo-Photothermal Therapy. Adv Funct Mater. 2017 Oct 19;27(39). pii: 1703261. doi: 10.1002/adfm.201703261. Epub 2017 Aug 21. PubMed PMID: 29290753; PubMed Central PMCID: PMC5743210.
3: Piacentino F, Fontana F, Micieli C, Angeretti MG, Cardim LN, Coppola A, Molinelli V, Piffaretti G, Novario R, Fugazzola C. Nonenhanced MRI Planning for Endovascular Repair of Abdominal Aortic Aneurysms: Comparison With Contrast-Enhanced CT Angiography. Vasc Endovascular Surg. 2018 Jan;52(1):39-45. doi: 10.1177/1538574417740508. Epub 2017 Nov 21. PubMed PMID: 29162027.
4: Böning G, Kahn JF, Kaul D, Rotzinger R, Freyhardt P, Pavel M, Streitparth F. CT follow-up in patients with neuroendocrine tumors (NETs): combined radiation and contrast dose reduction. Acta Radiol. 2018 May;59(5):517-526. doi: 10.1177/0284185117726101. Epub 2017 Aug 8. PubMed PMID: 28786299.
5: Benz MR, Szucs-Farkas Z, Froehlich JM, Stadelmann G, Bongartz G, Bouwman L, Schindera ST. Scan time adapted contrast agent injection protocols with low volume for low-tube voltage CT angiography: An in vitro study. Eur J Radiol. 2017 Aug;93:65-69. doi: 10.1016/j.ejrad.2017.05.017. Epub 2017 May 17. PubMed PMID: 28668433.
6: Park HJ, Park JW, Yang MS, Kim MY, Kim SH, Jang GC, Nam YH, Kim GW, Kim S, Park HK, Jung JW, Park JS, Kang HR. Re-exposure to low osmolar iodinated contrast media in patients with prior moderate-to-severe hypersensitivity reactions: A multicentre retrospective cohort study. Eur Radiol. 2017 Jul;27(7):2886-2893. doi: 10.1007/s00330-016-4682-y. Epub 2016 Dec 14. PubMed PMID: 27975150.
7: Kim SR, Lee JH, Park KH, Park HJ, Park JW. Varied incidence of immediate adverse reactions to low-osmolar non-ionic iodide radiocontrast media used in computed tomography. Clin Exp Allergy. 2017 Jan;47(1):106-112. doi: 10.1111/cea.12803. Epub 2016 Oct 12. PubMed PMID: 27648932.
8: Achenbach S, Paul JF, Laurent F, Becker HC, Rengo M, Caudron J, Leschka S, Vignaux O, Knobloch G, Benea G, Schlosser T, Andreu J, Cabeza B, Jacquier A, Souto M, Revel D, Qanadli SD, Cademartiri F; X-ACT Study Group. Erratum to: Comparative assessment of image quality for coronary CT angiography with iobitridol and two contrast agents with higher iodine concentrations: iopromide and iomeprol. A multicentre randomized double-blind trial. Eur Radiol. 2017 Feb;27(2):831. doi: 10.1007/s00330-016-4557-2. PubMed PMID: 27631105.
9: Tachibana A, Dias BO, Failla BB, Dos Santos Silva C, Belczak SQ, Mendes CA, Fioranelli A, Wolosker N. Optimized Protocol for Fast CT Angiography of Lower Limbs Using 160-Row Detector. J Comput Assist Tomogr. 2016 Nov/Dec;40(6):953-957. PubMed PMID: 27560013.
10: Achenbach S, Paul JF, Laurent F, Becker HC, Rengo M, Caudron J, Leschka S, Vignaux O, Knobloch G, Benea G, Schlosser T, Andreu J, Cabeza B, Jacquier A, Souto M, Revel D, Qanadli SD, Cademartiri F; X-ACT Study Group. Comparative assessment of image quality for coronary CT angiography with iobitridol and two contrast agents with higher iodine concentrations: iopromide and iomeprol. A multicentre randomized double-blind trial. Eur Radiol. 2017 Feb;27(2):821-830. doi: 10.1007/s00330-016-4437-9. Epub 2016 Jun 7. Erratum in: Eur Radiol. 2017 Feb;27(2):831. PubMed PMID: 27271922; PubMed Central PMCID: PMC5209424.
11: Wang GY, Xu CC, Wu KR, Liu GL, Zhang J, Pan YN, Tang YF. [Application value of Toshiba 320-row dynamic volumetric CT angiography in the diagnosis of venous erectile dysfunction]. Zhonghua Nan Ke Xue. 2016 Jul;22(7):635-640. Chinese. PubMed PMID: 28965383.
12: Klepiszewski K, Venditti S, Koehler C. Tracer tests and uncertainty propagation to design monitoring setups in view of pharmaceutical mass flow analyses in sewer systems. Water Res. 2016 Jul 1;98:319-25. doi: 10.1016/j.watres.2016.04.008. Epub 2016 Apr 13. PubMed PMID: 27110888.
13: Choi SY, Sung DJ, Yang KS, Kim KA, Yeom SK, Sim KC, Han NY, Park BJ, Kim MJ, Cho SB, Lee JH. Small (<4 cm) clear cell renal cell carcinoma: correlation between CT findings and histologic grade. Abdom Radiol (NY). 2016 Jun;41(6):1160-9. doi: 10.1007/s00261-016-0732-9. PubMed PMID: 27040407.
14: Tziatzios G, Gkolfakis P, Papanikolaou IS, Dimitriadis G, Triantafyllou K. An unusual case of prolonged post-endoscopic retrograde cholangiopancreatography jaundice. Hepatobiliary Pancreat Dis Int. 2016 Apr;15(2):220-2. PubMed PMID: 27020640.
15: Hinrichs JB, von Falck C, Hoeper MM, Olsson KM, Wacker FK, Meyer BC, Renne J. Pulmonary Artery Imaging in Patients with Chronic Thromboembolic Pulmonary Hypertension: Comparison of Cone-Beam CT and 64-Row Multidetector CT. J Vasc Interv Radiol. 2016 Mar;27(3):361-8.e2. doi: 10.1016/j.jvir.2015.11.046. Epub 2016 Jan 21. PubMed PMID: 26803575.
16: Chen J, Yang XQ, Qin MY, Zhang XS, Xuan Y, Zhao YD. Hybrid nanoprobes of bismuth sulfide nanoparticles and CdSe/ZnS quantum dots for mouse computed tomography/fluorescence dual mode imaging. J Nanobiotechnology. 2015 Oct 29;13:76. doi: 10.1186/s12951-015-0138-9. PubMed PMID: 26510511; PubMed Central PMCID: PMC4625725.
17: Wang H, Xiao X, Zhang W, Ma Z, Zhang JL, Tang L, Yang X. Imaging of acute superior mesenteric artery embolus using spectral CT in a canine model. Br J Radiol. 2015 Sep;88(1053):20150296. doi: 10.1259/bjr.20150296. Epub 2015 Jul 17. PubMed PMID: 26185922; PubMed Central PMCID: PMC4743579.
18: Manniesing R, Oei MT, van Ginneken B, Prokop M. Quantitative Dose Dependency Analysis of Whole-Brain CT Perfusion Imaging. Radiology. 2016 Jan;278(1):190-7. doi: 10.1148/radiol.2015142230. Epub 2015 Jun 25. PubMed PMID: 26114226.
19: Sidikou O, Simon N, Sergent G, Vasseur M, Pinturaud M, Richeval C, Allorge D, Décaudin B, Odou P. In Vitro Assessment of a New Extension Set Intended to Reduce Occupational Exposure to Antineoplastic Drugs During Hepatic Chemoembolisation. Cardiovasc Intervent Radiol. 2016 Jan;39(1):141-3. doi: 10.1007/s00270-015-1140-1. Epub 2015 Jun 3. PubMed PMID: 26037092.
20: Lewin M, Gelu-Simeon M, Ostos M, Boufassa F, Sobesky R, Teicher E, Meyer L, Fontaine H, Salmon-Céron D, Samuel D, Seror O, Trinchet JC, Duclos-Vallée JC. Imaging Features and Prognosis of Hepatocellular Carcinoma in Patients with Cirrhosis Who Are Coinfected with Human Immunodeficiency Virus and Hepatitis C Virus. Radiology. 2015 Nov;277(2):443-53. doi: 10.1148/radiol.2015141500. Epub 2015 May 6. PubMed PMID: 25961631.

Explore Compound Types